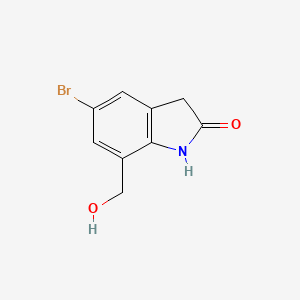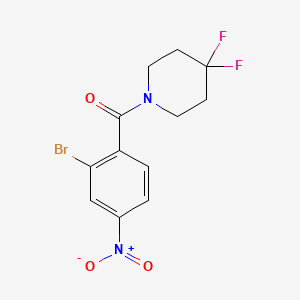![molecular formula C9H8BrNOS B13675071 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzo[d]thiazole and bromine.
Bromination: The bromination of 2-methylbenzo[d]thiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.
Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where the bromine can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 7-chloro-6-methoxy-2-methylbenzo[d]thiazole, while nucleophilic substitution with sodium methoxide can produce 7-methoxy-6-methoxy-2-methylbenzo[d]thiazole.
科学研究应用
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the methoxy group.
7-Chloro-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with chlorine instead of bromine.
7-Methoxy-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with an additional methoxy group.
Uniqueness
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a diverse range of chemical modifications and applications in various fields.
属性
分子式 |
C9H8BrNOS |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
7-bromo-6-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-5-11-6-3-4-7(12-2)8(10)9(6)13-5/h3-4H,1-2H3 |
InChI 键 |
ZKHHCYGNENONLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


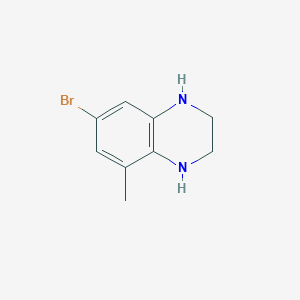
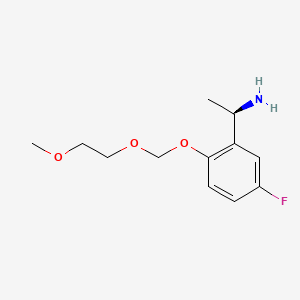
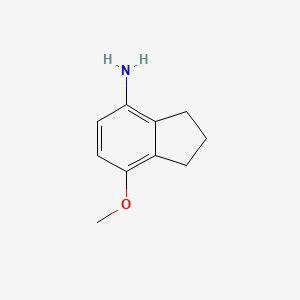
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
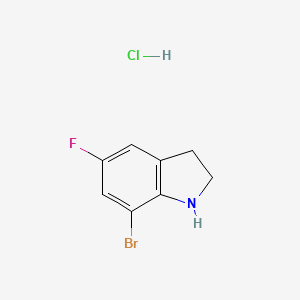

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

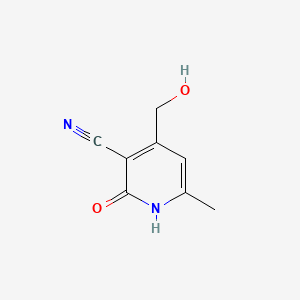
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
